Acetoacetonitrile: A Comprehensive Technical Guide for Scientific Professionals
Acetoacetonitrile: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of Acetoacetonitrile (3-Oxobutanenitrile)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetoacetonitrile, systematically known as 3-oxobutanenitrile, is a versatile organic compound that serves as a crucial building block in synthetic chemistry. Its unique bifunctional nature, possessing both a ketone and a nitrile group, makes it a valuable precursor for a wide array of heterocyclic compounds, many of which exhibit significant biological activity. This technical guide provides a comprehensive overview of acetoacetonitrile, including its chemical identity, physicochemical properties, detailed synthesis protocols, and its applications in the pharmaceutical and agrochemical industries.
Chemical Identity and Synonyms
The compound of interest is acetoacetonitrile, a colorless to pale yellow liquid.[1] It is essential to distinguish it from its substituted derivatives and the simpler organic nitrile, acetonitrile.
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Systematic Name: 3-Oxobutanenitrile[1]
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Common Names: Acetoacetonitrile, Cyanoacetone, Acetylacetonitrile[1][2]
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CAS Number: 2469-99-0[1]
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Molecular Formula: C₄H₅NO[1]
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SMILES: CC(=O)CC#N[1]
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InChI Key: OPXYNEYEDHAXOM-UHFFFAOYSA-N[1]
Physicochemical and Safety Data
A summary of the key quantitative data for acetoacetonitrile is presented in the table below for easy reference. This information is critical for its handling, application in reactions, and for safety considerations.
| Property | Value | Reference(s) |
| Molecular Weight | 83.09 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 92-94 °C (at 10 mmHg) | [3] |
| Refractive Index | 1.4285 | [3] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like alcohols. | [1][3] |
| Storage Temperature | Freezer | [6] |
| Signal Word | Danger | [6] |
| Hazard Statements | H301, H310, H315, H319, H335 | [6] |
| UN Number | 3276 | [3] |
Synthesis of Acetoacetonitrile
Acetoacetonitrile is primarily synthesized through condensation reactions. A common and effective method involves the base-catalyzed condensation of an acetate ester with acetonitrile. Sodium hydride is a particularly effective strong base for this transformation, as it drives the reaction to completion by avoiding the reversible reactions and side products associated with weaker bases.[7] Another documented route is the hydrolysis of β-aminocrotononitrile.[8]
Experimental Protocol: Synthesis via Claisen Condensation
This protocol details a representative procedure for the synthesis of acetoacetonitrile based on the Claisen condensation of ethyl acetate and acetonitrile using sodium hydride.
Materials:
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Ethyl acetate
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Acetonitrile
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous toluene
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Hydrochloric acid (concentrated)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Dichloromethane
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of sodium hydride (1.0 equivalent) in anhydrous toluene. The flask is flushed with an inert gas (e.g., argon or nitrogen).
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Addition of Reactants: A mixture of ethyl acetate (1.0 equivalent) and acetonitrile (1.0 equivalent) is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.
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Reaction: After the addition is complete, the reaction mixture is heated to reflux and stirred until the evolution of hydrogen gas ceases, indicating the completion of the reaction.
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Work-up: The reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice. The mixture is then acidified to a pH of approximately 2 with concentrated hydrochloric acid.
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Extraction: The aqueous layer is separated and extracted three times with dichloromethane.
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Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product can be further purified by vacuum distillation to yield pure acetoacetonitrile.
Applications in Drug Development and Organic Synthesis
Acetoacetonitrile is a highly valuable intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Its reactivity allows for its participation in various chemical transformations, particularly in the construction of heterocyclic ring systems.[7]
Synthesis of Heterocyclic Compounds
Acetoacetonitrile is a key precursor for the synthesis of diverse heterocyclic compounds, including:
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Pyrroles: It is used in multi-component reactions to produce highly substituted pyrroles, which are core structures in many drug candidates.[7] For instance, a three-component reaction involving α-hydroxyketones, acetoacetonitrile, and anilines has been developed to synthesize pyrrole-based compounds with potential anti-inflammatory, anti-bacterial, and anti-cancer activities.[9][10]
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Pyrazoles and Pyrimidines: The reaction of acetoacetonitrile with hydrazines and other binucleophiles leads to the formation of pyrazoles and pyrimidines, which are prevalent scaffolds in medicinal chemistry.[11]
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Isoxazoles: It is a potential starting material for the synthesis of 3-amino-5-methylisoxazole, an intermediate for various drugs.[8]
Role in the Development of Enzyme Inhibitors
Derivatives of acetoacetonitrile have been investigated for their potential to modulate the activity of various enzymes, making them attractive for drug discovery.
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Cyclooxygenase (COX) Inhibitors: Pyrrole-based compounds derived from acetoacetonitrile have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), indicating their potential as nonsteroidal anti-inflammatory drugs (NSAIDs).[7][9]
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EGFR and Aromatase Inhibitors: Quinazolinone-based oxobutanenitrile derivatives have been designed and synthesized as potential antiproliferative agents targeting human breast cancer through the inhibition of EGFR and aromatase.
Logical Workflow and Pathway Visualization
The following diagrams illustrate the central role of acetoacetonitrile in synthetic chemistry and drug discovery workflows.
Caption: Synthetic pathways from starting materials to biologically active heterocycles via acetoacetonitrile.
References
- 1. 3-Oxobutanenitrile | 2469-99-0 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. jetir.org [jetir.org]
- 4. iiardjournals.org [iiardjournals.org]
- 5. kthmcollege.ac.in [kthmcollege.ac.in]
- 6. Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis routes of 2-Methyl-3-oxobutanenitrile [benchchem.com]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. oncotarget.com [oncotarget.com]
